molecular formula C10H15N3O2 B13939346 2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid

2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid

Cat. No.: B13939346
M. Wt: 209.24 g/mol
InChI Key: KVMZGTKZPZIGTD-UHFFFAOYSA-N
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Description

2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and propyl groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the final product. The production process is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyrimidine-4-carboxylic acid
  • Pyrrolone derivatives
  • Pyrrolidinone derivatives

Uniqueness

2-Dimethylamino-6-propyl-pyrimidine-4-carboxylic acid is unique due to its specific structural features, including the presence of dimethylamino and propyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(dimethylamino)-6-propylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-4-5-7-6-8(9(14)15)12-10(11-7)13(2)3/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

KVMZGTKZPZIGTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)N(C)C)C(=O)O

Origin of Product

United States

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